REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[OH-].[Na+].[CH:13](O)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][CH:13]=[N:9][C:4]=2[C:3]=1[Cl:10] |f:1.2|
|
Name
|
|
Quantity
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27 g
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Type
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reactant
|
Smiles
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BrC=1C(=C(C(=CC1)N)N)Cl
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Name
|
|
Quantity
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80 mL
|
Type
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reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 1.5 h
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Duration
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1.5 h
|
Type
|
ADDITION
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Details
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was added until the solution basic
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Type
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FILTRATION
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Details
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The resulting solid was filtered
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Type
|
WASH
|
Details
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washed well with water
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Type
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CUSTOM
|
Details
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then dried over night over suction
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(NC=N2)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |